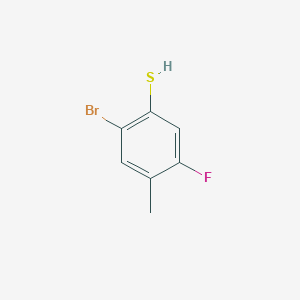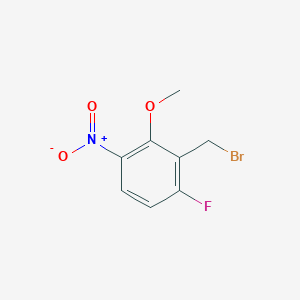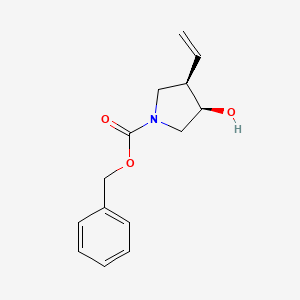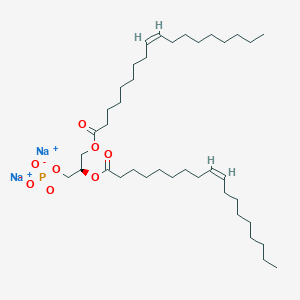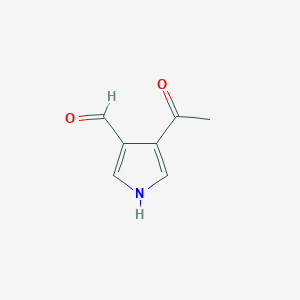![molecular formula C32H26Cl2N6O2Ru B12867816 Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: is a ruthenium-based complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique photophysical and electrochemical properties, making it a valuable component in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride typically involves the coordination of ruthenium with bipyridyl ligands. The process generally includes the following steps:
Ligand Preparation: The bipyridyl ligands, including 2,2’-bipyridyl and 4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid, are synthesized separately.
Complex Formation: Ruthenium trichloride is reacted with the bipyridyl ligands in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: The resulting complex is purified using techniques like recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and solvent systems.
化学反应分析
Types of Reactions
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents like cerium ammonium nitrate.
Reduction: It can be reduced back to its original state using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various ligands in solvents like acetonitrile or dichloromethane, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
科学研究应用
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Employed in bioimaging and as a probe for studying biological systems due to its luminescent properties.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of dye-sensitized solar cells and other optoelectronic devices.
作用机制
The mechanism by which Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride exerts its effects involves the interaction of its ruthenium center with various molecular targets. The compound’s photophysical properties allow it to absorb light and transfer energy to other molecules, leading to various photochemical reactions. In biological systems, it can generate reactive oxygen species upon light activation, which can damage cellular components and lead to cell death, making it useful in photodynamic therapy.
相似化合物的比较
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: can be compared with other ruthenium-based complexes, such as:
cis-Bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II): Known for its use as a sensitizer in dye-sensitized solar cells.
Bis(2,2’-bipyridyl)(4,4’-dimethyl-2,2’-bipyridyl)ruthenium(II): Exhibits similar photophysical properties but with different ligand structures.
The uniqueness of Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride lies in its specific ligand arrangement, which imparts distinct photophysical and electrochemical characteristics, making it suitable for specialized applications in various fields.
属性
分子式 |
C32H26Cl2N6O2Ru |
|---|---|
分子量 |
698.6 g/mol |
IUPAC 名称 |
2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C12H10N2O2.2C10H8N2.2ClH.Ru/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2-7H,1H3,(H,15,16);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
FDAXMOXRKMYWEQ-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)

![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)
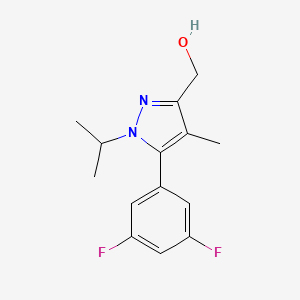
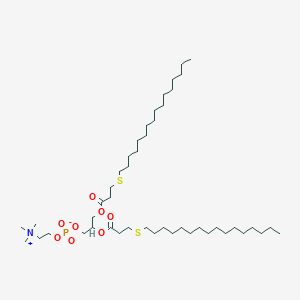
![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)
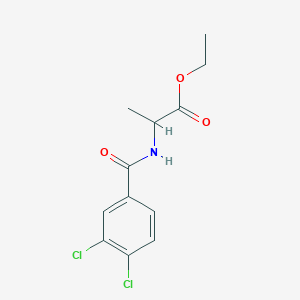
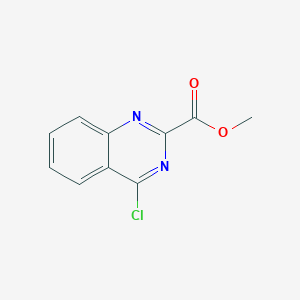
![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)
